molecular formula C11H12N2 B13198291 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile

3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B13198291
M. Wt: 172.23 g/mol
InChI Key: PHDNBYRXDOYGSX-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This compound features an indole core with an ethyl group at the 3-position and a carbonitrile group at the 5-position. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-ethyl-2,3-dihydro-1H-indole-5-carbonitrile

InChI

InChI=1S/C11H12N2/c1-2-9-7-13-11-4-3-8(6-12)5-10(9)11/h3-5,9,13H,2,7H2,1H3

InChI Key

PHDNBYRXDOYGSX-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . Another method includes the cyclization of appropriate precursors under specific conditions, such as using acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce amines or other derivatives .

Scientific Research Applications

3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, supported by data tables and relevant research findings.

3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile belongs to the class of dihydroindoles characterized by a bicyclic structure featuring an indole moiety. Its molecular formula is C11H12N2C_{11}H_{12}N_2 with a molecular weight of approximately 188.23 g/mol.

PropertyValue
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 188.23 g/mol
IUPAC Name 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related indole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antiviral Activity

Recent investigations into the antiviral potential of indole derivatives have highlighted their effectiveness against viruses such as SARS-CoV-2. A study demonstrated that 3-indoleacetonitrile, closely related to our compound of interest, hampers viral replication and enhances host interferon signaling pathways .

In vitro studies showed that 3-indoleacetonitrile significantly inhibited the proliferation of vesicular stomatitis virus (VSV) and herpes simplex virus type 1 (HSV-1) in cell cultures, suggesting a broad-spectrum antiviral efficacy .

Study on Antiviral Effects

In a controlled study, mice treated with 3-indoleacetonitrile showed reduced viral titers and improved survival rates post-infection with SARS-CoV-2. The treatment led to an increase in mitochondrial antiviral-signaling protein levels, indicating enhanced antiviral responses .

Antimicrobial Testing

A series of synthetic analogs derived from 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile were evaluated for antimicrobial activity using standard agar diffusion methods. The results indicated varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives showing significant inhibition zones compared to control groups.

The biological activity of 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is believed to be linked to its ability to interact with specific molecular targets within pathogens. For example:

  • Antimicrobial Activity : Interaction with bacterial enzymes or structural components leading to cell lysis.
  • Antiviral Activity : Modulation of host immune responses and direct inhibition of viral replication mechanisms.

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